
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide. This reaction forms an intermediate β-hydroxyketone.
Dehydration: The β-hydroxyketone undergoes dehydration to form the corresponding enone.
Pyrrolidine Addition: The final step involves the addition of pyrrolidine to the enone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Products may include 3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-1-(morpholin-1-yl)but-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties
特性
CAS番号 |
90316-42-0 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-pyrrolidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H19NO2/c1-12(11-15(17)16-9-3-4-10-16)13-5-7-14(18-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3 |
InChIキー |
FVHBMAWFMSWFIN-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)N1CCCC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
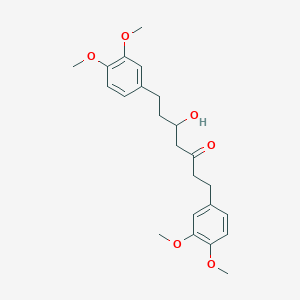
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
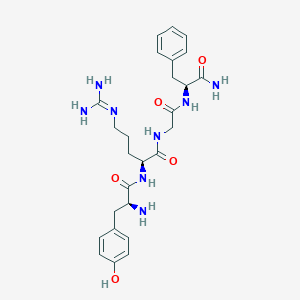
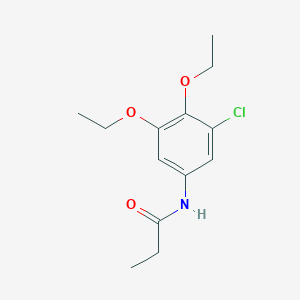
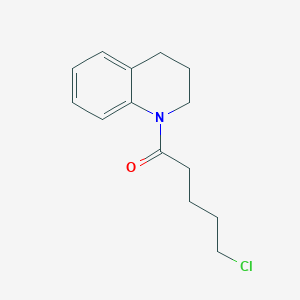
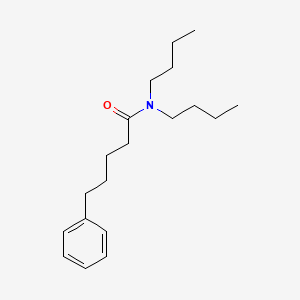
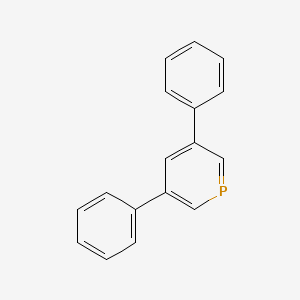

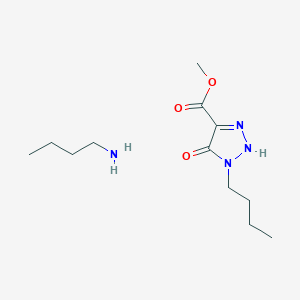
![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)

![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
